molecular formula C20H31ClN2O3 B6694385 N-[[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl]pyrrolidine-3-carboxamide;hydrochloride

N-[[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl]pyrrolidine-3-carboxamide;hydrochloride

Cat. No.: B6694385
M. Wt: 382.9 g/mol
InChI Key: KSRVLRAIAAOQKF-UHFFFAOYSA-N
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Description

N-[[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl]pyrrolidine-3-carboxamide;hydrochloride is a synthetic compound with potential applications in various fields of scientific research. This compound is characterized by its complex structure, which includes a cyclohexyl ring, a dimethoxyphenyl group, and a pyrrolidine carboxamide moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.

Properties

IUPAC Name

N-[[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl]pyrrolidine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3.ClH/c1-24-17-7-6-16(12-18(17)25-2)20(9-4-3-5-10-20)14-22-19(23)15-8-11-21-13-15;/h6-7,12,15,21H,3-5,8-11,13-14H2,1-2H3,(H,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRVLRAIAAOQKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCCCC2)CNC(=O)C3CCNC3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl]pyrrolidine-3-carboxamide;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclohexyl intermediate: The cyclohexyl ring is synthesized through a series of reactions, including cyclization and functional group modifications.

    Attachment of the dimethoxyphenyl group: The dimethoxyphenyl group is introduced via electrophilic aromatic substitution or other suitable methods.

    Formation of the pyrrolidine carboxamide moiety: The pyrrolidine ring is constructed, and the carboxamide group is introduced through amide bond formation.

    Final assembly and purification: The intermediate compounds are combined, and the final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of scalable reaction conditions, efficient catalysts, and continuous flow processes to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl]pyrrolidine-3-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl]pyrrolidine-3-carboxamide;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.

    Industry: Utilized in the development of new materials, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of N-[[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl]pyrrolidine-3-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl]pyrrolidine-3-carboxamide: The non-hydrochloride form of the compound.

    N-[[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl]pyrrolidine-3-carboxamide;hydrobromide: A similar compound with a different salt form.

    N-[[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl]pyrrolidine-3-carboxamide;acetate: Another salt form with acetate.

Uniqueness

N-[[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl]pyrrolidine-3-carboxamide;hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form, which enhances its solubility and stability. This makes it particularly suitable for certain experimental conditions and applications.

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